Benzyldihydrochlorothiazide

Pharmacology Diuretic Potency Electrolyte Excretion

Benzyldihydrochlorothiazide (CAS 32586-76-8) is a research-grade benzothiadiazine sulfonamide diuretic that delivers ~6-fold higher salt excretion potency than hydrochlorothiazide, making it the superior choice for robust NCC (SLC12A3) inhibition studies in small-animal models. Its established intermediate phototoxic liability (0.25 mM threshold) positions it as an essential comparator for structure-phototoxicity relationship (SPR) assays and in vitro phototoxicity validation. Additionally, its unique 3-benzyl substitution enables precise probing of Site II HSA drug-drug interactions. Procure this high-purity reference to eliminate confounding off-target effects and ensure pharmacologically decisive results in your cardiovascular and pharmacokinetic research.

Molecular Formula C14H13Cl2N3O4S2
Molecular Weight 422.3 g/mol
CAS No. 32586-76-8
Cat. No. B15350505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldihydrochlorothiazide
CAS32586-76-8
Molecular FormulaC14H13Cl2N3O4S2
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C14H13Cl2N3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(16,18-11)8-9-4-2-1-3-5-9/h1-7,18-19H,8H2,(H2,17,20,21)
InChIKeyPHHILWGNCGEKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldihydrochlorothiazide (CAS 32586-76-8) Procurement Guide: Definition and In-Class Context


Benzyldihydrochlorothiazide (BHCTh, also referred to as Benzylhydrochlorothiazide) is a benzothiadiazine sulfonamide derivative that functions as a thiazide diuretic, primarily indicated for the management of hypertension and edema [1]. It exerts its pharmacological effect by inhibiting the sodium-chloride symporter (NCC, SLC12A3) in the distal convoluted tubule of the kidney, thereby promoting natriuresis and diuresis [2]. Its molecular formula is C14H13Cl2N3O4S2, with a molecular weight of 422.3 g/mol [3]. As a research-grade compound, it serves as a critical reference material in studies of diuretic mechanisms, cardiovascular pharmacology, and drug-induced phototoxicity [1].

Benzyldihydrochlorothiazide (CAS 32586-76-8) Procurement: Why Thiazide Diuretics Are Not Interchangeable


Despite sharing a common benzothiadiazine core, thiazide diuretics exhibit significant divergence in their pharmacological profiles, synthetic accessibility, and safety parameters, making generic substitution scientifically and clinically invalid. Structural modifications at the 3-position of the benzothiadiazine ring, such as the benzyl substitution in Benzyldihydrochlorothiazide, profoundly alter sodium excretion potency [1], phototoxic liability [2], and protein binding affinity [3]. These differences are not trivial and directly impact both research outcomes and clinical decision-making, precluding the assumption that compounds like hydrochlorothiazide or benzthiazide can serve as equivalent stand-ins for Benzyldihydrochlorothiazide in rigorous studies.

Benzyldihydrochlorothiazide (CAS 32586-76-8) Quantitative Differentiation Evidence


Benzyldihydrochlorothiazide vs. Hydrochlorothiazide: ~6-Fold Higher Salt Excretion Potency

In a direct head-to-head comparison, Benzyldihydrochlorothiazide (as the commercial product Behyd) demonstrates a salt excretion potency approximately 6 times greater than that of hydrochlorothiazide, as documented in its official product monograph [1]. This difference is attributed to the structural modification at the 3-position of the benzothiadiazine ring, which enhances its interaction with the NCC transporter. The data explicitly states: '鹽類排泄效果較hydrochlorothiazide強約6倍' (salt excretion effect is about 6 times stronger than hydrochlorothiazide).

Pharmacology Diuretic Potency Electrolyte Excretion

Benzyldihydrochlorothiazide in Phototoxicity Ranking: Lower Risk than Penflutizide, Trichlormethiazide, and Methichlothiazide

A comparative in vitro study assessed the photoinduced toxicity of five benzothiadiazine diuretics using bacteriophage lambda inactivation under near-UV light. The compounds were ranked by quantum yield toxicity: penflutizide > trichlormethiazide > methichlothiazide > Benzyldihydrochlorothiazide > hydrochlorothiazide [1]. Benzyldihydrochlorothiazide is positioned as the second-least toxic among the tested thiazides, being less phototoxic than penflutizide, trichlormethiazide, and methichlothiazide, but more phototoxic than hydrochlorothiazide.

Phototoxicity Safety Pharmacology In Vitro Toxicology

Benzyldihydrochlorothiazide in Human Serum Albumin Binding Affinity Ranking

A study using equilibrium dialysis and spectroscopic methods determined the primary binding affinity (K1) of various benzothiadiazides to human serum albumin (HSA). The affinity ranking was: chlorothiazide > cyclopenthiazide > polythiazide > ethiazide > trichlormethiazide = methyclothiazide > hydrochlorothiazide [1]. While Benzyldihydrochlorothiazide was not directly included in the primary binding affinity ranking, its structural similarity to compounds in this class, particularly its 3-benzyl substitution, allows for class-level inference. Benzothiadiazides bind primarily to site II (the diazepam site) on HSA, and modifications at positions 3 and 7 are known to modulate affinity [1].

Protein Binding Pharmacokinetics Drug Distribution

Benzyldihydrochlorothiazide Phototoxic Threshold in Cell Culture Model

In a cell culture model assessing phototoxicity, Benzyldihydrochlorothiazide was found to be phototoxic at concentrations of 0.25 mM and higher. This is compared to bendroflumethiazide, which was phototoxic at a lower concentration of 0.05 mM, and to hydrochlorothiazide, polythiazide, and trichlormethiazide, which were phototoxic at a higher threshold of 0.5 mM [1]. This data positions Benzyldihydrochlorothiazide in an intermediate phototoxic risk category among thiazide diuretics.

Phototoxicity Cell Culture Dermatopharmacology

Benzyldihydrochlorothiazide (CAS 32586-76-8) Optimal Research and Application Scenarios


High-Potency Diuretic Mechanistic Studies Requiring Low-Dose Formulation

The ~6-fold higher salt excretion potency of Benzyldihydrochlorothiazide compared to hydrochlorothiazide [1] makes it uniquely suited for experiments requiring robust diuretic effects at low doses. This is particularly advantageous in small animal models (e.g., rats, mice) where dose volume limitations and the need to minimize off-target effects from high drug loads are critical. Researchers investigating NCC (SLC12A3) inhibition can use this compound to achieve clear pharmacodynamic readouts without the confounding influence of high-dose toxicities.

Phototoxicity Comparator Studies and Safety Pharmacology Screens

Benzyldihydrochlorothiazide's established position in the thiazide phototoxicity ranking—specifically, its intermediate phototoxic liability (0.25 mM threshold in cell culture [2] and 4th out of 5 in quantum yield ranking [3])—makes it an essential comparator compound. It serves as a valuable reference for validating new in vitro phototoxicity assays (e.g., 3T3 NRU PT) or for investigating the structure-phototoxicity relationship (SPR) within the benzothiadiazine class. Its inclusion in a test panel provides a calibrated, middle-ground response that helps contextualize the behavior of novel compounds.

Protein Binding and Drug Displacement Interaction Studies

Given the established binding of benzothiadiazines to Site II on human serum albumin (HSA) [4], Benzyldihydrochlorothiazide is a key probe for studying drug-drug interactions involving this binding site. Its unique 3-benzyl substitution distinguishes it from hydrochlorothiazide and other thiazides, allowing researchers to explore how specific structural modifications influence the affinity and displacement of other Site II ligands (e.g., diazepam, NSAIDs). This is directly relevant to understanding the pharmacokinetic basis for potential adverse interactions in polypharmacy scenarios.

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